molecular formula C14H11NO5 B1425158 4-(4-Methoxyphenyl)-2-nitrobenzoic acid CAS No. 669002-29-3

4-(4-Methoxyphenyl)-2-nitrobenzoic acid

Cat. No.: B1425158
CAS No.: 669002-29-3
M. Wt: 273.24 g/mol
InChI Key: XTHREIALOWGMPJ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-nitrobenzoic acid is an organic compound that features a nitro group and a methoxyphenyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-nitrobenzoic acid typically involves the nitration of 4-methoxybenzoic acid followed by a coupling reaction. One common method is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Common solvents include ethanol, dichloromethane, and dimethylformamide.

Major Products

    Reduction: 4-(4-Methoxyphenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Complex arylated products.

Scientific Research Applications

4-(4-Methoxyphenyl)-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the methoxyphenyl and nitro groups, which confer specific reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(8-10)15(18)19/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHREIALOWGMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689181
Record name 4'-Methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669002-29-3
Record name 4'-Methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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